

1-[(2R)-piperidin-2-yl]propan-2-one CAS number and chemical identifiers

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Compound of Interest			
Compound Name:	1-[(2R)-piperidin-2-yl]propan-2-		
	one		
Cat. No.:	B1229039	Get Quote	

Technical Guide: 1-[(2R)-piperidin-2-yl]propan-2one

Disclaimer: A specific CAS number and dedicated experimental data for **1-[(2R)-piperidin-2-yl]propan-2-one** are not readily available in public chemical databases. The following guide provides information on closely related analogs and proposes a theoretical framework for its synthesis and characterization based on available scientific literature.

Introduction

1-[(2R)-piperidin-2-yl]propan-2-one is a chiral organic molecule featuring a piperidine ring substituted at the 2-position with a propan-2-one group. The piperidine moiety is a prevalent scaffold in medicinal chemistry, found in numerous pharmaceuticals and biologically active compounds. The specific stereochemistry at the 2-position of the piperidine ring can significantly influence its biological activity and pharmacokinetic properties. This guide summarizes available data on analogous compounds to provide insights into the potential chemical and biological characteristics of **1-[(2R)-piperidin-2-yl]propan-2-one**.

Chemical Identifiers and Properties of Analogous Compounds



Due to the absence of specific data for **1-[(2R)-piperidin-2-yl]propan-2-one**, the following tables summarize the chemical identifiers and computed properties for structurally similar compounds to provide a comparative reference.

Table 1: Chemical Identifiers of Analogous Piperidine Derivatives

Compound Name	CAS Number	Molecular Formula	PubChem CID
1,3-bis[(2S)-piperidin- 2-yl]propan-2-one	19519-53-0	C13H24N2O	440934
1-Phenyl-1-(piperidin- 2-yl)propan-2-one	Not Available	C14H19NO	16102777
1-(Pyridin-2-yl)propan- 2-one	6302-02-9	C ₈ H ₉ NO	95910
1-(Piperidin-4- yl)propan-2-one	106140-41-4	C8H15NO	3019492

Table 2: Computed Physicochemical Properties of Analogous Compounds



Property	1,3-bis[(2S)- piperidin-2- yl]propan-2-one	1-Phenyl-1- (piperidin-2- yl)propan-2-one[1]	1-(Pyridin-2- yl)propan-2-one[2]
Molecular Weight	224.34 g/mol	217.31 g/mol [1]	135.16 g/mol [2]
XLogP3	0.8	2.1[1]	0.6[2]
Hydrogen Bond Donor Count	2	1	0
Hydrogen Bond Acceptor Count	3	2	2
Rotatable Bond Count	4	3	2
Exact Mass	224.188863 g/mol	217.146664 g/mol [1]	135.068414 g/mol [2]
Topological Polar Surface Area	41.1 Ų	29.1 Ų[1]	30.0 Ų[2]

Proposed Synthetic Pathway

A plausible synthetic route to obtain enantioenriched **1-[(2R)-piperidin-2-yl]propan-2-one** can be envisioned through the asymmetric synthesis of a 2-substituted piperidine precursor followed by functional group manipulation. One such conceptual pathway is outlined below.

Experimental Protocol: Proposed Synthesis

Step 1: Asymmetric Hydrogenation of a Pyridinium Salt

An N-protected 2-alkyl-pyridinium salt can be subjected to iridium-catalyzed asymmetric hydrogenation to yield the corresponding enantioenriched N-protected 2-alkyl-piperidine. This method has been shown to be effective for producing chiral piperidine derivatives with high enantioselectivity.[3][4]

- Reactants: N-benzyl-2-(prop-1-en-2-yl)pyridinium bromide, Hydrogen gas.
- Catalyst: [Ir(COD)Cl]₂ with a chiral phosphine ligand such as MeO-BoQPhos.[3][4]



- Solvent: Dichloromethane or Tetrahydrofuran.
- Conditions: High pressure of hydrogen gas, room temperature, 24-48 hours.
- Work-up: Removal of the solvent under reduced pressure, followed by purification by column chromatography.

Step 2: Ozonolysis of the Alkene

The resulting N-protected 2-(prop-1-en-2-yl)piperidine is then subjected to ozonolysis to cleave the double bond and form the desired ketone.

- Reactants: N-benzyl-(2R)-(prop-1-en-2-yl)piperidine, Ozone.
- Solvent: Dichloromethane, Methanol.
- Conditions: Ozone is bubbled through the solution at -78 °C until a blue color persists. The reaction is then quenched with a reducing agent (e.g., dimethyl sulfide or triphenylphosphine).
- Work-up: The reaction mixture is allowed to warm to room temperature, the solvent is evaporated, and the residue is purified by chromatography.

Step 3: Deprotection of the Piperidine Nitrogen

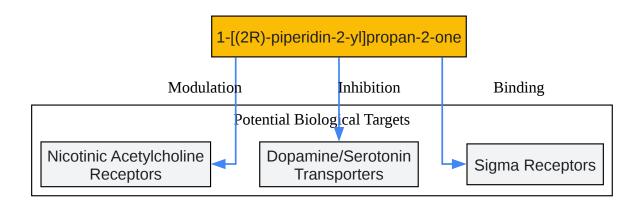
The final step involves the removal of the N-benzyl protecting group to yield the target compound, **1-[(2R)-piperidin-2-yl]propan-2-one**.

- Reactants: 1-[N-benzyl-(2R)-piperidin-2-yl]propan-2-one.
- Catalyst: Palladium on carbon (Pd/C).
- Reagent: Hydrogen gas or a hydrogen source like ammonium formate.
- Solvent: Methanol or Ethanol.
- Conditions: The reaction is stirred under a hydrogen atmosphere at room temperature until
 the starting material is consumed (monitored by TLC).



 Work-up: The catalyst is filtered off, and the solvent is removed under reduced pressure to give the final product.





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